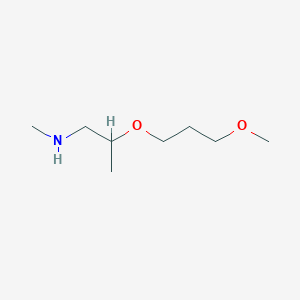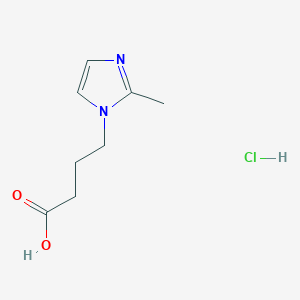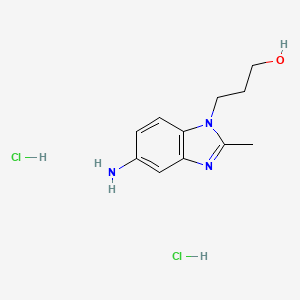
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline
Vue d'ensemble
Description
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline is a chemical compound with the following structural formula:
It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The compound’s systematic name indicates the presence of two butoxy groups and a benzyl group on the aniline core.
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of aniline with sec-butyl bromide and subsequent alkylation with 4-butoxybenzyl chloride. Detailed synthetic pathways and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline consists of the following components:
- Aniline core (benzene ring with an amino group)
- Two sec-butoxy groups (attached to the amino nitrogen)
- One 4-butoxybenzyl group (attached to the aniline ring)
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The butoxy and benzyl groups can undergo substitution reactions with other reagents.
- Oxidation/Reduction Reactions : The amino group can be oxidized or reduced under appropriate conditions.
- Acid-Base Reactions : The amino group can act as a base or be protonated by acids.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately .
- Solubility : It is likely soluble in organic solvents due to its nonpolar nature.
- Color : The compound may appear as a pale yellow or white solid.
Safety And Hazards
- Toxicity : Assessments of toxicity and safety should be conducted based on the specific application.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
- Environmental Impact : Consider its impact on the environment during disposal.
Orientations Futures
Further research is needed to explore:
- Biological Activity : Investigate potential pharmacological applications.
- Synthetic Modifications : Explore derivatives with improved properties.
: Reference: Chemical Abstracts Service (CAS) Registry Number: 103-69-5
Propriétés
IUPAC Name |
4-butan-2-yloxy-N-[(4-butoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-4-6-15-23-20-11-7-18(8-12-20)16-22-19-9-13-21(14-10-19)24-17(3)5-2/h7-14,17,22H,4-6,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLACWBQIXKYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1389141.png)
![5-Fluoro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1389142.png)
![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)










![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)